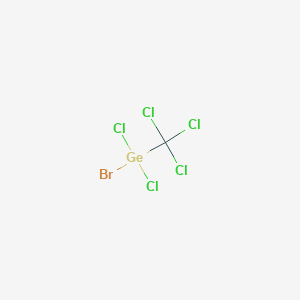
Bromo(dichloro)(trichloromethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(dichloro)(trichloromethyl)germane is a chemical compound with the molecular formula CCl3BrCl2Ge It is a germanium-based compound that features bromine, chlorine, and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(dichloro)(trichloromethyl)germane typically involves the reaction of germanium tetrachloride with trichloromethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
GeCl4+CCl3Br→CCl3BrCl2Ge
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining precise temperature control, and ensuring the purity of reactants. The process is optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bromo(dichloro)(trichloromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound reacts with water to form germanium oxides and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted germanium compounds with various functional groups.
Oxidation Reactions: Products include germanium oxides and bromine or chlorine-containing by-products.
Reduction Reactions: Products include reduced germanium species and hydrogen halides.
Scientific Research Applications
Bromo(dichloro)(trichloromethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Bromo(dichloro)(trichloromethyl)germane involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also undergo hydrolysis, releasing reactive species that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Chlorotrifluoromethylgermane: Similar structure but with fluorine atoms instead of chlorine.
Bromo(trichloromethyl)germane: Similar but lacks the dichloro substitution.
Dichloro(trichloromethyl)germane: Similar but lacks the bromine atom.
Uniqueness
Bromo(dichloro)(trichloromethyl)germane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. The combination of these halogens with the trichloromethyl group and germanium core makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
113365-42-7 |
|---|---|
Molecular Formula |
CBrCl5Ge |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
bromo-dichloro-(trichloromethyl)germane |
InChI |
InChI=1S/CBrCl5Ge/c2-8(6,7)1(3,4)5 |
InChI Key |
ZKELJKYECOREDS-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Cl)(Cl)[Ge](Cl)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


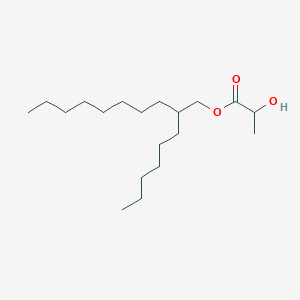
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
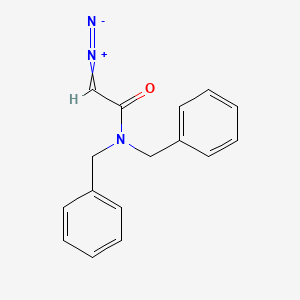
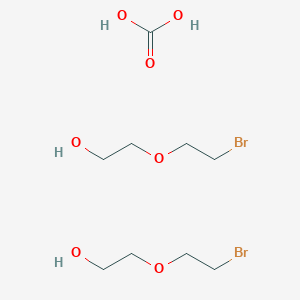
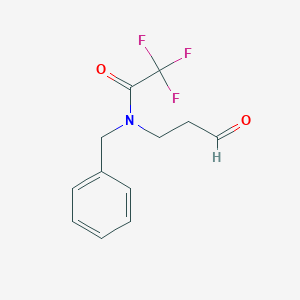
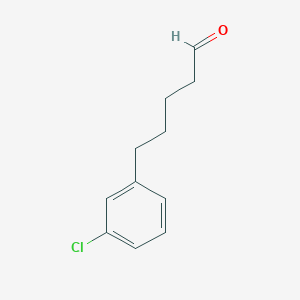
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
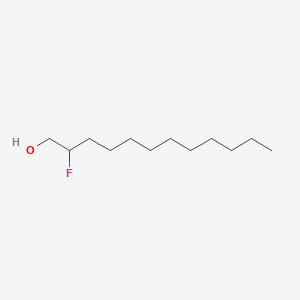
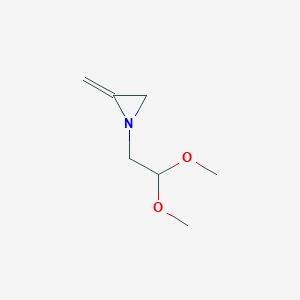
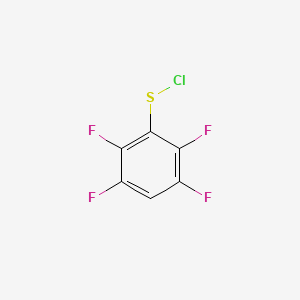
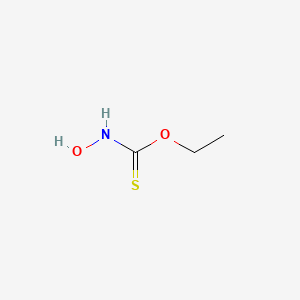
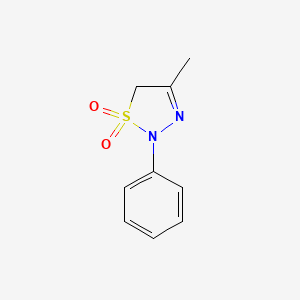
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
